(R)-5-Hydroxyheptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Hydroxyheptan-3-one is an organic compound with the molecular formula C7H14O2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Hydroxyheptan-3-one can be achieved through several methods. One common approach involves the asymmetric reduction of 5-oxoheptanoic acid using chiral catalysts. Another method includes the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of ®-5-Hydroxyheptan-3-one typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as chromatography, are common in industrial settings to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: ®-5-Hydroxyheptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: 5-Oxoheptanoic acid or 5-hydroxyheptanoic acid.
Reduction: 5-Hydroxyheptanol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
®-5-Hydroxyheptan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral intermediate in the production of pharmaceuticals.
Biology: The compound is studied for its potential biological activity and its role in metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of bioactive compounds.
Industry: ®-5-Hydroxyheptan-3-one is used in the production of fine chemicals and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of ®-5-Hydroxyheptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbonyl group play crucial roles in its reactivity and interaction with enzymes and receptors. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
(S)-5-Hydroxyheptan-3-one: The enantiomer of ®-5-Hydroxyheptan-3-one, with similar chemical properties but different biological activity.
5-Hydroxyhexan-3-one: A homologous compound with one less carbon atom.
5-Hydroxyheptanoic acid: An oxidized form of ®-5-Hydroxyheptan-3-one.
Uniqueness: ®-5-Hydroxyheptan-3-one is unique due to its specific stereochemistry, which imparts distinct biological activity and reactivity compared to its enantiomer and other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral building block in pharmaceutical research.
Eigenschaften
Molekularformel |
C7H14O2 |
---|---|
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
(5R)-5-hydroxyheptan-3-one |
InChI |
InChI=1S/C7H14O2/c1-3-6(8)5-7(9)4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
NMINIWNPJHHYFW-ZCFIWIBFSA-N |
Isomerische SMILES |
CC[C@H](CC(=O)CC)O |
Kanonische SMILES |
CCC(CC(=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.